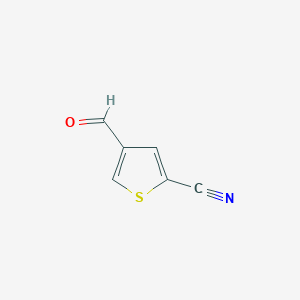

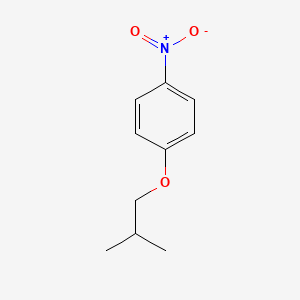

![molecular formula C11H14N6O2S B2750866 2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-74-2](/img/structure/B2750866.png)

2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide” is a chemical compound with potential biological activities . It belongs to the class of pyrimidine derivatives, which are known to exhibit various biological activities including anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .

Chemical Reactions Analysis

The compound “this compound” likely undergoes reactions similar to other pyrimidine derivatives . For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .

Applications De Recherche Scientifique

Crystal Structures and Synthesis

Crystal Structures Analysis : Studies on similar pyrimidinyl sulfanyl acetamides reveal insights into their crystal structures. Compounds with related structures demonstrate folded conformations around the methylene C atom of the thioacetamide bridge. Intramolecular hydrogen bonding stabilizes these conformations, indicating potential for specific binding interactions in biological systems (Subasri et al., 2016). Similar investigations on N-(chlorophenyl) derivatives further emphasize the structural versatility and potential for diverse interactions (Subasri et al., 2017).

Synthetic Methodologies : Research on the synthesis of thiopyrimidine-glucuronide compounds showcases the development of novel compounds with promising biological activities. These methodologies involve the creation of a dihydropyrimidine skeleton, highlighting the potential for generating diverse bioactive molecules through innovative synthetic strategies (Wanare, 2022).

Biological Activities

Anticancer and Antimicrobial Activities : Research into 2-cyano-N-(furan-2-ylmethyl) derivatives, including studies on thiazolidin-2-ylidene)acetamide derivatives, reveals significant anticancer activity against leukemia cell lines. This suggests the potential for compounds with similar structures to serve as leads in anticancer drug development (Horishny et al., 2021). Additionally, novel thiophene, pyrimidine, and other heterocyclic derivatives have been synthesized and evaluated for their antitumor activities, demonstrating the broad potential of such compounds in therapeutic applications (Albratty et al., 2017).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Compounds with the thieno[2,3-d]pyrimidine scaffold have shown potent dual inhibitory activities against key enzymes, indicating potential applications in cancer therapy by targeting multiple pathways simultaneously (Gangjee et al., 2008).

Antiviral and Virucidal Activities : Derivatives of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antiviral and virucidal activities, showing potential to reduce viral replication in tested viruses. This highlights the potential for developing antiviral agents from compounds with similar functional groups (Wujec et al., 2011).

Mécanisme D'action

Target of Action

It is categorized under the class of compounds known as membrane transporter/ion channel . This suggests that it may interact with various ion channels or membrane transporters, which play crucial roles in maintaining cellular homeostasis.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O2S/c1-3-7-6(2)14-11(16-9(7)19)20-4-8(18)15-10-12-5-13-17-10/h5H,3-4H2,1-2H3,(H,14,16,19)(H2,12,13,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCJODOPQMMXFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC=NN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

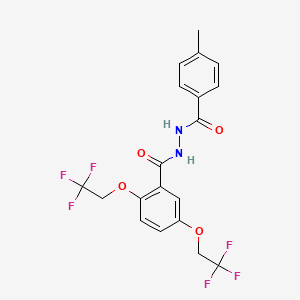

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)

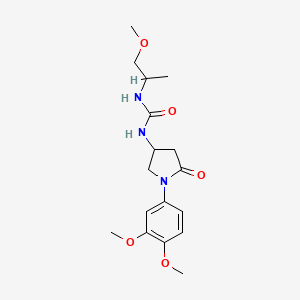

![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2750792.png)

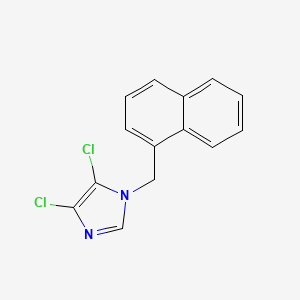

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2750796.png)

![(E)-N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B2750797.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2750803.png)